

Introduction: The Rising Profile of a Strained Scaffold in Discovery Chemistry

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Compound of Interest

Compound Name: 3-Methylcyclobutanamine hydrochloride

Cat. No.: B1453027

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3-Methylcyclobutanamine hydrochloride (CAS No: 89381-07-7) is a key building block in modern medicinal chemistry and drug discovery.^[1] Its structure, featuring a strained cyclobutane ring, offers a unique three-dimensional profile that is increasingly sought after by chemists aiming to move beyond flat, aromatic structures.^[2] This strained four-membered ring provides specific conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of lead compounds.^[2] The hydrochloride salt form is prevalent among suppliers as it enhances the chemical's stability and solubility in polar solvents, simplifying handling and reaction setup.^[3]

Given its role as a foundational component in the synthesis of potentially novel therapeutics, the integrity of this starting material is paramount. Sourcing **3-Methylcyclobutanamine hydrochloride** of verifiable and consistent quality is a critical, non-trivial step in any research and development program. This guide provides a framework for navigating the supplier landscape, establishing robust in-house quality control (QC) measures, and ensuring the material that enters your workflow is precisely what your chemistry demands.

Part 1: Navigating the Supplier Landscape

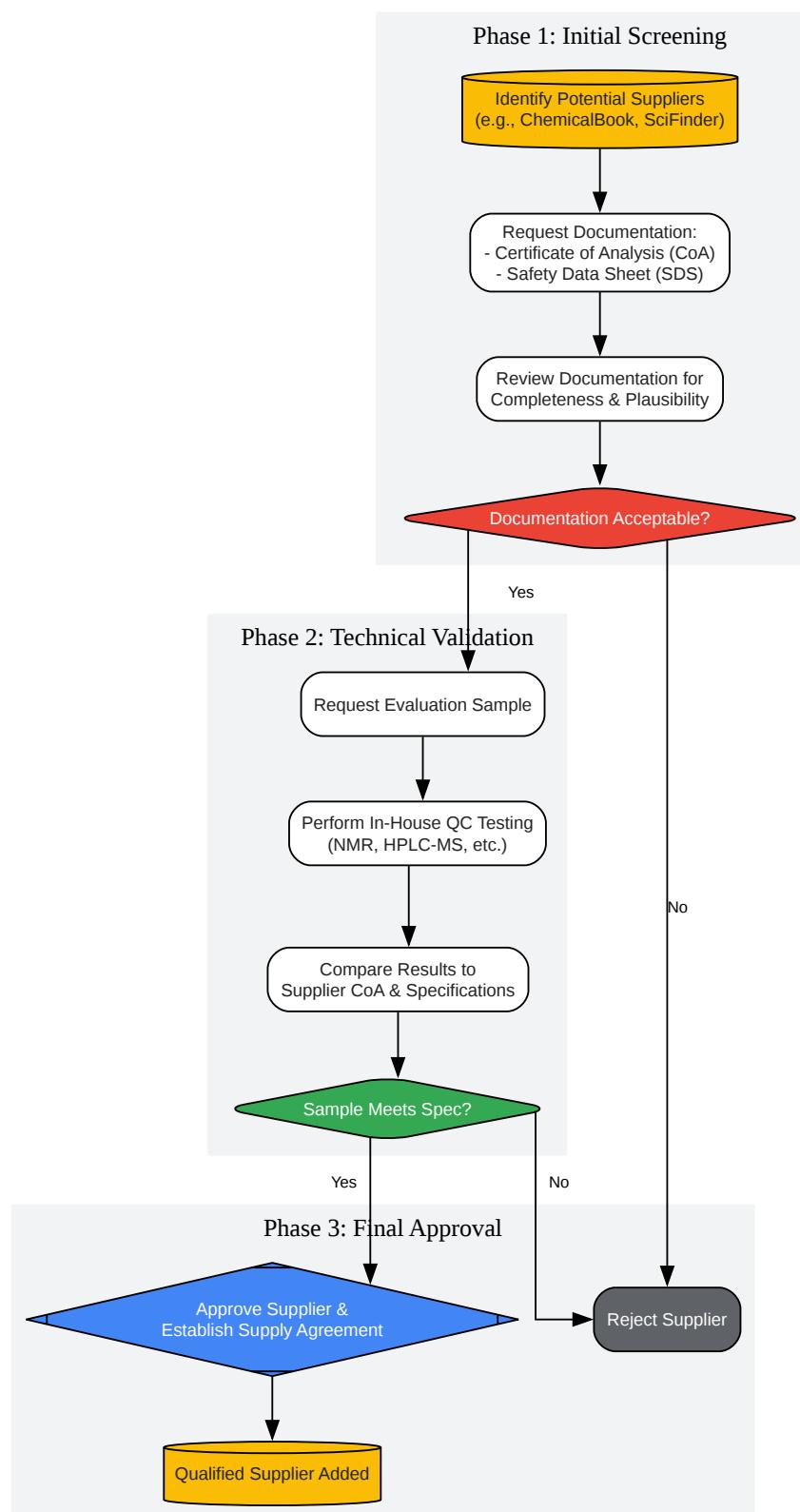
The commercial availability of **3-Methylcyclobutanamine hydrochloride** spans a wide spectrum of vendors, from large, well-known chemical corporations to specialized niche suppliers and online aggregators. These can be broadly categorized into global manufacturers, fine chemical specialists, and catalog distributors. Platforms like ChemicalBook list numerous

suppliers, primarily based in China, offering a range of purities and quantities.^{[4][5]} Reputable specialists such as Fluorochem also list the compound, often with specified purity levels.^[6]

However, for any critical application, particularly in drug development, a supplier cannot be chosen on catalog information alone. A systematic qualification process is essential to mitigate risks associated with impurities, batch-to-batch variability, and inconsistent documentation.

Supplier Selection and Qualification Workflow

The following workflow outlines a robust process for vetting and approving a new supplier for a critical raw material like **3-Methylcyclobutanamine hydrochloride**.



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Caption: Workflow for qualifying a new chemical supplier.

Representative Commercial Suppliers

The table below summarizes a selection of commercial sources for **3-Methylcyclobutanamine hydrochloride**. This data is for illustrative purposes; purity, availability, and pricing are subject to change and must be confirmed directly with the supplier.

Supplier	Claimed Purity	CAS Number	Representative Pack Sizes	Notes
Bide Pharmatech Ltd.	97%	89381-07-7	100mg, 250mg, 1g, 5g	Listed on ChemicalBook. [4]
Nanjing Chemlin Chemical Co.	98%	89381-07-7	10g, 100g, 500g, 1kg, 5kg	Listed on ChemicalBook. [4]
Fluorochem	95%	89381-07-7	Inquire for pack sizes	Specialist supplier of fine chemicals. [6]
Accela ChemBio Inc.	>97%	89381-07-7	Inquire for pack sizes	Manufacturer/supplier with US and China presence. [7]
Aikon International Limited	95+%	89381-07-7	1g, 5g, 10g	Listed on ChemicalBook. [4]

Part 2: Beyond the CoA - Critical Quality Attributes

The supplier's Certificate of Analysis (CoA) is a starting point, not a guarantee. For any application where impurities could affect outcomes—be it biological assays or multi-step synthesis—Independent verification is crucial. The key quality attributes to assess are:

- Identity: Confirmation that the material is indeed 3-Methylcyclobutanamine and is in the hydrochloride salt form.

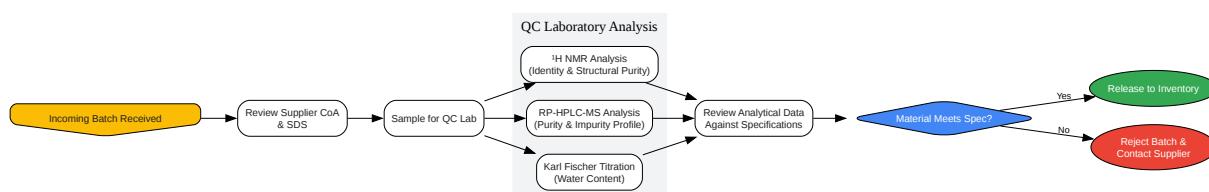
- Purity: The percentage of the target molecule. Crucially, this includes the identification and quantification of impurities, such as stereoisomers (cis vs. trans), residual solvents, starting materials from the synthesis, and inorganic salts.
- Consistency: Ensuring that these attributes are maintained across different batches from the same supplier over time.

Part 3: Protocols for In-House Quality Control

An effective QC strategy combines multiple orthogonal analytical techniques to build a complete profile of the material.

Analytical Workflow for Incoming Material

This diagram illustrates a standard workflow for the analysis of an incoming batch of **3-Methylcyclobutanamine hydrochloride**.



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Caption: Analytical workflow for incoming raw material.

Experimental Protocol 1: Identity and Purity Confirmation by ^1H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation. The chemical shift, splitting pattern, and integration of each proton signal are unique to the molecule's structure, allowing for definitive identification and the detection of structurally similar impurities.

Methodology:

- Sample Preparation: Accurately weigh ~5-10 mg of **3-Methylcyclobutanamine hydrochloride** into an NMR tube.
- Solvent Selection: Add ~0.7 mL of a deuterated solvent. Deuterium oxide (D_2O) is a good first choice due to the high solubility of the hydrochloride salt. Alternatively, $DMSO-d_6$ can be used.
- Data Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Confirm Key Signals: Look for the characteristic signals of the 3-methylcyclobutane core. Expect a doublet for the methyl group (CH_3) and a series of multiplets for the cyclobutane ring protons (CH and CH_2). The proton on the carbon bearing the amine group will likely be a distinct multiplet.
 - Check Integration: The ratio of the integrals of the methyl protons to the ring protons should match the theoretical value (e.g., 3H for CH_3 vs. 8H for the rest of the molecule).
 - Identify Impurities: Look for small, unassignable peaks. These could correspond to residual solvents (e.g., diethyl ether, ethyl acetate), starting materials, or isomeric impurities. The absence of such peaks is an indicator of high purity.

Experimental Protocol 2: Purity Assessment by HPLC-MS

Causality: High-Performance Liquid Chromatography (HPLC) separates the main compound from non-volatile impurities based on their differential partitioning between a stationary and mobile phase. Coupling this with a Mass Spectrometry (MS) detector allows for the

confirmation of the molecular weight of the parent peak and provides mass information on any separated impurities, aiding in their identification.

Methodology:

- Sample Preparation: Prepare a stock solution of **3-Methylcyclobutanamine hydrochloride** at 1.0 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to a working concentration of ~0.1 mg/mL.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and re-equilibrate.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 2 μ L.
- MS Detector Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis: Scan for the $[M+H]^+$ ion of the free amine ($C_5H_{11}N$), which has a monoisotopic mass of 85.09 Da. The expected m/z would be ~86.1.
- Data Analysis:
 - Purity Calculation: Determine the area percent of the main peak in the chromatogram. A purity of >98% is typically desired for drug discovery applications.

- Impurity Identification: Analyze the mass spectra of any minor peaks to tentatively identify impurities.

Experimental Protocol 3: GC Analysis via Free Amine Regeneration

Causality: Amine hydrochloride salts are non-volatile and thermally labile, making them unsuitable for direct analysis by Gas Chromatography (GC).^{[8][9]} To analyze purity by GC, the salt must first be converted to the volatile free amine form through basification and extraction. This technique is excellent for detecting volatile organic impurities.

Methodology:

- Dissolution: Dissolve ~50 mg of the hydrochloride salt in 5 mL of deionized water in a separatory funnel.
- Basification: Add 1 M sodium hydroxide (NaOH) solution dropwise while swirling until the solution is basic (pH > 11, check with pH paper). This neutralizes the HCl and liberates the free 3-methylcyclobutanamine.
- Extraction: Extract the aqueous layer with 3 x 10 mL portions of a low-boiling organic solvent, such as diethyl ether or dichloromethane (DCM). Combine the organic layers.
- Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), then filter or decant to remove the drying agent.
- Analysis: The resulting solution of the free amine in the organic solvent can be directly injected into a GC-FID or GC-MS system for purity analysis.

Part 4: Safety, Handling, and Storage

Reviewing the Safety Data Sheet (SDS) is mandatory before handling any chemical.^{[7][10]}

- Hazards: Amine hydrochlorides are often classified as irritants. They may cause skin and serious eye irritation.^{[10][11]} Harmful if swallowed or inhaled.^{[10][12]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, impervious gloves, and a lab coat.[7][10]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents and strong bases.

Conclusion

3-Methylcyclobutanamine hydrochloride is a valuable building block, but its utility is directly tied to its quality. For researchers in drug discovery and development, treating its procurement with the same rigor as a complex synthetic step is essential. A strategy that combines careful supplier vetting with a suite of orthogonal in-house analytical verification methods is the most effective way to ensure consistency, reproducibility, and the ultimate success of your research endeavors.

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